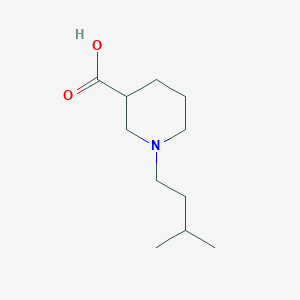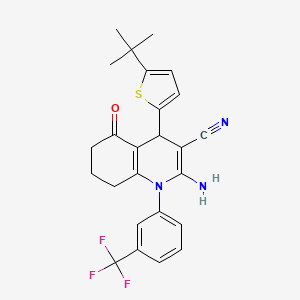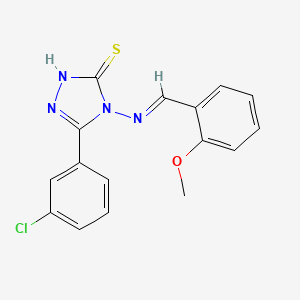
Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle est un composé organique complexe appartenant à la classe des dérivés du thiophène. Ce composé se caractérise par la présence d'un cycle thiophène substitué par un groupe amino, un groupe ester carboxylate et un groupe phényle lié par l'intermédiaire d'une fraction tolyloxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à utiliser la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone . Cette réaction implique le couplage d'un acide boronique avec un halogénure d'aryle en présence d'un catalyseur au palladium et d'une base. Les conditions spécifiques de cette réaction incluent l'utilisation d'un catalyseur au palladium tel que l'acétate de palladium, d'une base comme le carbonate de potassium et d'un solvant tel que le diméthylformamide.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amino ou le groupe ester peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou les amines correspondants.
Applications de la recherche scientifique
Le 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration comme candidat médicament potentiel pour diverses applications thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques ou interagir avec les récepteurs pour modifier les processus de signalisation cellulaire.
Applications De Recherche Scientifique
Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(p-Tolyloxy)phényl)méthanol
- 1-(4-(p-Tolyloxy)phényl)éthanamine
- 1-(2-(p-Tolyloxy)-5-chlorophényl)éthanone
Unicité
Le 5-(4-(p-tolyloxy)phényl)-3-aminothiophène-2-carboxylate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles
Propriétés
Formule moléculaire |
C19H17NO3S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
methyl 3-amino-5-[4-(4-methylphenoxy)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17NO3S/c1-12-3-7-14(8-4-12)23-15-9-5-13(6-10-15)17-11-16(20)18(24-17)19(21)22-2/h3-11H,20H2,1-2H3 |
Clé InChI |
YDJLPEVAUPXWMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B12045330.png)
![4-[(E)-(4-anilinophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12045332.png)
![N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B12045340.png)
![2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B12045348.png)



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12045381.png)

![(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)
![Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12045391.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)

